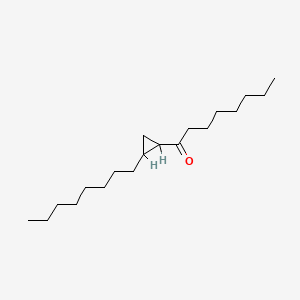
1-Octanone, 1-(2-octylcyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanone, 1-(2-octylcyclopropyl)- is an organic compound with the molecular formula C19H36O It is a ketone characterized by the presence of a cyclopropyl group attached to an octyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanone, 1-(2-octylcyclopropyl)- typically involves the reaction of octylcyclopropane with an appropriate ketone precursor under controlled conditions. One common method involves the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the cyclopropyl group into the ketone structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 1-Octanone, 1-(2-octylcyclopropyl)- may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Octanone, 1-(2-octylcyclopropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Halogenated cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
1-Octanone, 1-(2-octylcyclopropyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Octanone, 1-(2-octylcyclopropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-Octanone: A simpler ketone without the cyclopropyl group.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to different ketone structures.
Octylcyclopropane: A hydrocarbon with a cyclopropyl group attached to an octyl chain.
Uniqueness
1-Octanone, 1-(2-octylcyclopropyl)- is unique due to the presence of both the cyclopropyl group and the octyl chain, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
54965-36-5 |
|---|---|
Fórmula molecular |
C19H36O |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1-(2-octylcyclopropyl)octan-1-one |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-17-16-18(17)19(20)15-13-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Clave InChI |
WUGGWBIADTUGGR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CC1C(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13936754.png)
![4-Chloro-5-[(1-methyl-4-piperidinyl)oxy]-3-quinolinecarbonitrile](/img/structure/B13936756.png)

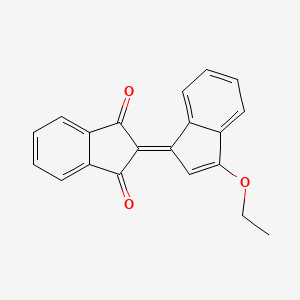
![1-(Tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13936762.png)
![tert-Butyl 3-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B13936764.png)
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]dibenzothiophene](/img/structure/B13936769.png)
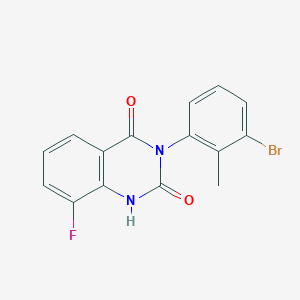
![tert-Butyl (7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B13936782.png)

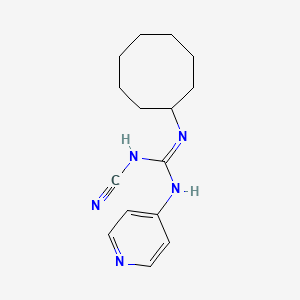
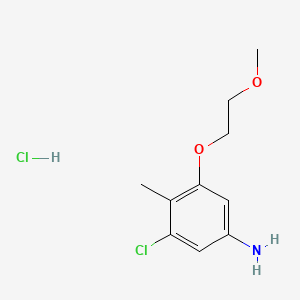
![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)

